

# A Technical Guide to ATTO 610 NHS-Ester: Properties and Applications

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## Compound of Interest

Compound Name: ATTO 610 NHS-ester

Cat. No.: B1257883

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This guide provides an in-depth overview of the fluorescent dye ATTO 610 N-hydroxysuccinimidyl (NHS)-ester, a widely used tool in life sciences for the fluorescent labeling of biomolecules. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties of the dye, protocols for its use in labeling proteins, and a visual representation of the experimental workflow.

## Core Properties of ATTO 610 NHS-Ester

**ATTO 610 NHS-ester** is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.<sup>[1]</sup> It is a cationic dye that carries a net charge of +1 after conjugation to a substrate.<sup>[1]</sup> The NHS-ester functional group allows for the straightforward labeling of primary and secondary amino groups, such as those found in proteins and amino-modified oligonucleotides.<sup>[2][3]</sup>

### Quantitative Data Summary

The key quantitative specifications for **ATTO 610 NHS-ester** are summarized in the table below.

Property	Value	Reference
Molecular Weight	588.05 g/mol	[1][3]
Empirical Formula	C <sub>29</sub> H <sub>34</sub> ClN <sub>3</sub> O <sub>8</sub>	
Maximum Absorption (λ <sub>abs</sub> )	616 nm	[1][4]
Maximum Emission (λ <sub>fl</sub> )	633 nm	[1][4]
Molar Extinction Coefficient (ε <sub>max</sub> )	1.5 x 10 <sup>5</sup> M <sup>-1</sup> cm <sup>-1</sup>	[1][3]
Fluorescence Quantum Yield (η <sub>fl</sub> )	70%	[1]
Fluorescence Lifetime (τ <sub>fl</sub> )	3.2 ns	[1]

## Experimental Protocol: Protein Labeling with ATTO 610 NHS-Ester

This protocol outlines the steps for the covalent labeling of proteins with **ATTO 610 NHS-ester**. The optimal pH for this reaction is between 8.0 and 9.0 to ensure that the target amino groups are sufficiently unprotonated for efficient coupling.[2]

Materials:

- Protein of interest
- **ATTO 610 NHS-ester**
- Bicarbonate buffer (0.1 M, pH 8.3)
- Amine-free, dry Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS) or other suitable buffer for equilibration and elution

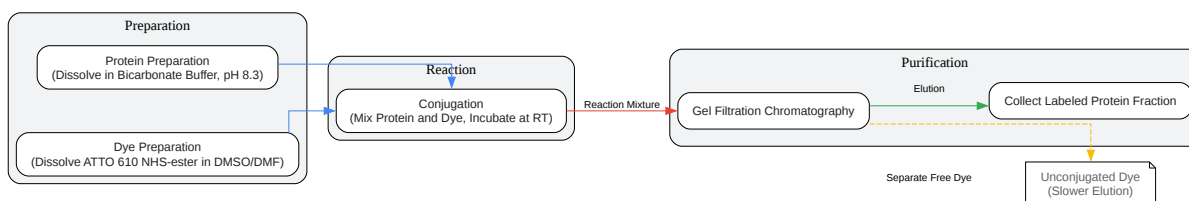
Methodology:

- Protein Preparation:
  - Dissolve the protein in bicarbonate buffer (0.1 M, pH 8.3) to a concentration of 2 mg/mL.<sup>[1]</sup> Note that protein concentrations below this may decrease labeling efficiency.<sup>[1]</sup>
  - Ensure the protein solution is free from amine-containing substances like Tris, glycine, or ammonium salts, as these will compete with the labeling reaction.<sup>[1]</sup><sup>[2]</sup> If necessary, dialyze the protein against 10-20 mM PBS.<sup>[1]</sup>
- Dye Solution Preparation:
  - Immediately before use, dissolve the **ATTO 610 NHS-ester** in amine-free, dry DMF or DMSO to a concentration of 2 mg/mL.<sup>[1]</sup>
- Conjugation Reaction:
  - The optimal molar ratio of dye to protein will vary depending on the protein. A starting point for smaller proteins is a 1-2 fold molar excess of the dye.<sup>[1]</sup>
  - Add the calculated amount of the **ATTO 610 NHS-ester** solution to the protein solution while gently vortexing.
  - Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.
- Purification of the Conjugate:
  - Prepare a gel filtration column with a diameter of at least 1 cm and a length of 12 cm.<sup>[1]</sup>
  - Equilibrate the column with a suitable buffer, such as PBS (pH 7.2).<sup>[1]</sup>
  - Apply the reaction mixture to the top of the column.
  - Elute the conjugate with the equilibration buffer. The first colored, fluorescent band to elute is the labeled protein.<sup>[1]</sup> A second, slower-moving band corresponds to the free, hydrolyzed dye.<sup>[1]</sup>
  - Alternatively, for dilute samples, extensive dialysis can be used for purification, although it is generally less efficient than gel filtration.<sup>[1]</sup>

- Storage:
  - Store the purified conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative.[2] For long-term storage, it is recommended to store at -20°C.[1][3]

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the protein labeling and purification process using **ATTO 610 NHS-ester**.



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### Protein Labeling Workflow with **ATTO 610 NHS-Ester**

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